PARP10/ARTD10 Inhibitory Potency: OUL35 vs. Clinical PARP Inhibitors
OUL35 demonstrates potent inhibition of PARP10/ARTD10 with an IC50 of 329 nM (0.329 μM), a value consistently reported across multiple independent studies and assay platforms [1]. In contrast, the clinically approved PARP inhibitors Olaparib and Rucaparib exhibit significantly higher IC50 values against PARP10, reflecting their primary design as inhibitors of poly-ADP-ribosylating enzymes (e.g., PARP1, PARP2) rather than the mono-ADP-ribosylating ARTD10 subfamily. This quantitative difference underscores why OUL35 is the preferred chemical probe for investigating ARTD10-specific biology, as generic PARP inhibitors are incapable of achieving meaningful target engagement at pharmacologically relevant concentrations [2].
| Evidence Dimension | Inhibitory Potency against PARP10/ARTD10 (IC50) |
|---|---|
| Target Compound Data | 329 nM (0.329 μM) |
| Comparator Or Baseline | Olaparib and Rucaparib (clinical PARP1/2 inhibitors) - IC50 values >10 μM |
| Quantified Difference | >30-fold more potent than clinical PARP inhibitors |
| Conditions | Biochemical inhibition assay using recombinant human PARP10 catalytic domain |
Why This Matters
This >30-fold potency differential ensures that OUL35 can selectively engage PARP10 in cellular assays without the confounding off-target inhibition of PARP1/2 that would occur with clinical PARP inhibitors.
- [1] Venkannagari H, et al. Small-Molecule Chemical Probe Rescues Cells from Mono-ADP-Ribosyltransferase ARTD10/PARP10-Induced Apoptosis and Sensitizes Cancer Cells to DNA Damage. Cell Chem Biol. 2016 Oct 20;23(10):1251-1260. doi: 10.1016/j.chembiol.2016.08.012. View Source
- [2] Bertin Bioreagent. OUL35 Product Technical Datasheet. Accessed 2026. View Source
